
Sodium N-acetylsulfanilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium N-acetylsulfanilate is a chemical compound with the molecular formula C8H8NO4S.Na. It is also known as sodium p-acetamidobenzenesulfonate. This compound is characterized by its sulfonate group attached to an aromatic ring, which is further substituted with an acetylamino group. This compound is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Sodium N-acetylsulfanilate can be synthesized through the acetylation of sulfanilic acid. The reaction involves the use of acetic anhydride as the acetylating agent. The process typically occurs under acidic conditions to facilitate the acetylation reaction. The general reaction can be represented as follows:
Sulfanilic acid+Acetic anhydride→N-acetylsulfanilic acid+Acetic acid
The resulting N-acetylsulfanilic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization and filtration techniques to ensure its suitability for various applications.
化学反応の分析
Types of Reactions: Sodium N-acetylsulfanilate undergoes several types of chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The acetylamino group can be reduced to an amino group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Sodium N-acetylsulfanilate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of sodium N-acetylsulfanilate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with enzymes and proteins, altering their activity. The acetylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects in different applications.
類似化合物との比較
Sodium N-acetylsulfanilate can be compared with other similar compounds, such as:
Sodium sulfanilate: Lacks the acetyl group, leading to different chemical and biological properties.
Sodium p-toluenesulfonate: Contains a methyl group instead of an acetylamino group, resulting in distinct reactivity and applications.
Sodium benzenesulfonate: Lacks the acetylamino group, affecting its interactions and uses.
Uniqueness: this compound’s unique combination of the sulfonate and acetylamino groups provides it with specific reactivity and interaction profiles, making it valuable in various scientific and industrial contexts.
特性
CAS番号 |
6034-54-4 |
|---|---|
分子式 |
C8H8NNaO4S |
分子量 |
237.21 g/mol |
IUPAC名 |
sodium;4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C8H9NO4S.Na/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1 |
InChIキー |
KLNWPSHOGWAXBS-UHFFFAOYSA-M |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


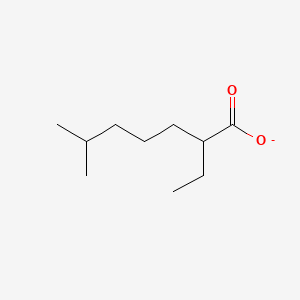
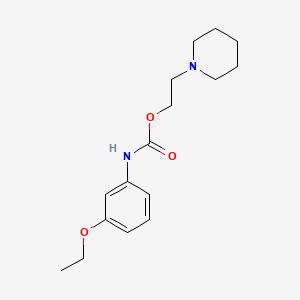
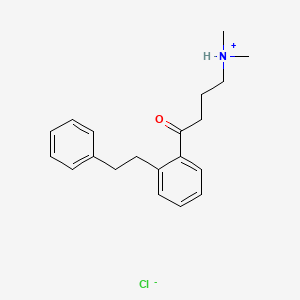
![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)
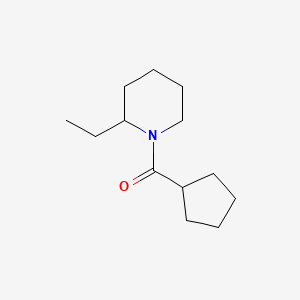
![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)

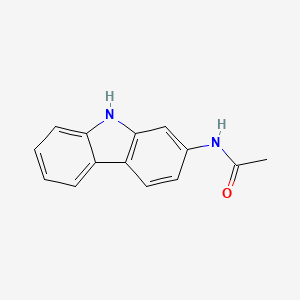

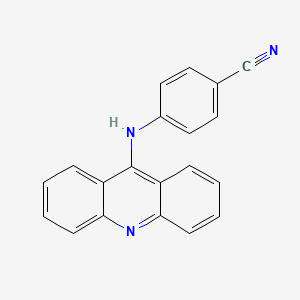


![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
